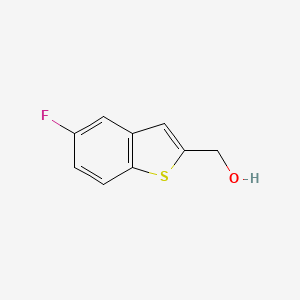

(5-Fluoro-1-benzothiophen-2-yl)methanol

説明

Structure

3D Structure

特性

IUPAC Name |

(5-fluoro-1-benzothiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FOS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMIMHHVDSBESY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(S2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653225 | |

| Record name | (5-Fluoro-1-benzothiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13771-73-8 | |

| Record name | 5-Fluorobenzo[b]thiophene-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13771-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Fluoro-1-benzothiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the 5 Fluoro 1 Benzothiophene 2 Yl Methanol Core and Its Analogues

Strategies for the Construction of Fluorinated Benzothiophene (B83047) Ring Systems

The formation of the fluorinated benzothiophene scaffold is a critical step in the synthesis of the target molecule. This can be accomplished through two primary strategies: building the ring system with the fluorine atom already in place or introducing the fluorine atom after the benzothiophene core has been formed.

Cyclization reactions are a common and effective method for constructing the benzothiophene ring system. These approaches often involve the formation of a key carbon-sulfur or carbon-carbon bond to close the thiophene (B33073) ring onto a benzene (B151609) precursor that already contains the desired fluorine substituent.

One prominent strategy involves the intramolecular cyclization of appropriately substituted precursors. For instance, derivatives of fluorinated thiophenols can undergo cyclization with various reaction partners to form the benzothiophene ring. A facile transition-metal-free method for the synthesis of benzofurans, which can be adapted for benzothiophenes, involves the potassium t-butoxide promoted intramolecular cyclization of o-bromobenzylketones. This approach has been successfully applied to convert thio-ketones into the corresponding benzothiophenes. researchgate.net

Another powerful approach is the electrophilic cyclization of o-alkynyl thioanisoles. A stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt can be employed for this transformation, which proceeds under ambient conditions and tolerates a variety of functional groups, furnishing 2,3-disubstituted benzo[b]thiophenes in excellent yields. nih.gov The mechanism is believed to involve the alkyne attacking the electrophilic sulfur of the salt, followed by intramolecular nucleophilic ring-opening of the resulting three-membered sulfonium (B1226848) ring. nih.gov

Metal-catalyzed reactions also play a significant role in benzothiophene synthesis. Palladium-catalyzed heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols provides a convenient route to 2-substituted benzothiophenes. researchgate.net Additionally, iodine-catalyzed cascade reactions of substituted thiophenols with alkynes under metal- and solvent-free conditions offer an efficient and economical approach to various benzothiophenes. organic-chemistry.org

The following table summarizes some of the key cyclization strategies for benzothiophene synthesis:

| Strategy | Precursors | Reagents/Catalysts | Key Features |

| Base-Promoted Intramolecular Cyclization | o-bromobenzyl thio-ketones | Potassium t-butoxide | Transition-metal-free, operationally simple. researchgate.net |

| Electrophilic Cyclization | o-alkynyl thioanisoles | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt | Proceeds at ambient temperature, excellent yields. nih.gov |

| Palladium-Catalyzed Heterocyclodehydration | 1-(2-mercaptophenyl)-2-yn-1-ols | PdI2, KI | Good for synthesizing 2-substituted benzothiophenes. researchgate.net |

| Iodine-Catalyzed Cascade Reaction | Thiophenols and alkynes | I2 | Metal- and solvent-free, economical. organic-chemistry.org |

Electrophilic fluorination is a common method for this transformation. Reagents such as Selectfluor are widely used to introduce fluorine atoms onto aromatic and heteroaromatic rings. The regioselectivity of the fluorination is influenced by the electronic properties of the benzothiophene ring and any existing substituents.

A more recent development involves the use of hypervalent iodine(III) fluoro reagents. These reagents have been utilized in a fluorination/aryl migration/cyclization cascade to synthesize fluoro-benzoxazepines, demonstrating their potential for complex fluorination reactions. nih.govresearchgate.net While not directly applied to benzothiophene, the underlying principles of electrophilic fluorination with these reagents could be adapted.

The choice between pre- and post-cyclization fluorination depends on several factors, including the availability of starting materials, the desired substitution pattern, and the compatibility of functional groups with the reaction conditions.

Installation and Functionalization of the Hydroxymethyl Moiety at C-2

Once the 5-fluoro-1-benzothiophene core is in hand, the next critical step is the introduction of the hydroxymethyl group at the C-2 position. This can be achieved through direct hydroxymethylation or by converting a pre-existing functional group at C-2 into the desired methanol (B129727) moiety.

Direct hydroxymethylation involves the introduction of a -CH₂OH group directly onto the C-2 position of the 5-fluoro-1-benzothiophene ring. This can be a challenging transformation due to the relatively unreactive C-H bond at this position. However, certain methodologies have been developed for similar systems. For example, direct hydroxymethylation of furaldehydes with aqueous formaldehyde (B43269) has been achieved using a reusable sulfuric functionalized resin catalyst, Amberlyst-15. nih.gov This approach, while demonstrated on a different heterocyclic system, highlights the potential for heterogeneous catalysts in direct C-H functionalization for hydroxymethylation.

A more common and often more practical approach is to first install a functional group at the C-2 position that can be readily reduced to the hydroxymethyl group. A highly versatile precursor for this strategy is the corresponding 2-carboxylic acid or its ester derivative. For instance, 5-fluoro-1-benzothiophene-2-carboxylic acid is a known compound that can serve as a key intermediate. nih.gov

The reduction of the carboxylic acid or ester to the primary alcohol can be achieved using a variety of standard reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃) complexes.

The general synthetic sequence would be:

Functionalization at C-2: Introduction of a carboxyl group, often via lithiation followed by quenching with carbon dioxide, or through a Friedel-Crafts acylation followed by oxidation.

Reduction: Conversion of the C-2 carboxyl or ester group to the hydroxymethyl group using a suitable reducing agent.

This two-step approach is often more reliable and higher-yielding than direct hydroxymethylation.

Chemical Transformations and Reactivity of 5 Fluoro 1 Benzothiophen 2 Yl Methanol

Reactions Involving the Hydroxyl Group

The primary alcohol functionality is a key handle for a variety of chemical transformations, allowing for changes in oxidation state and the introduction of new functional groups.

The primary alcohol of (5-Fluoro-1-benzothiophen-2-yl)methanol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid using appropriate reagents. The choice of oxidant and reaction conditions determines the final product.

Oxidation to Aldehyde: Mild oxidizing agents are employed to stop the oxidation at the aldehyde stage, yielding 5-fluoro-1-benzothiophene-2-carbaldehyde. This aldehyde is a valuable intermediate for reactions such as Wittig olefination, reductive amination, and condensation reactions. researchgate.nettcichemicals.com Common reagents for this transformation include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and Dess-Martin periodinane.

Oxidation to Carboxylic Acid: Stronger oxidizing agents can convert the primary alcohol directly to 5-fluoro-1-benzothiophene-2-carboxylic acid. georganics.sknih.govsigmaaldrich.com This derivative is useful for forming amides, esters, and other carboxylic acid derivatives. Reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are effective for this purpose. Alternatively, a two-step process involving oxidation to the aldehyde followed by further oxidation (e.g., using sodium chlorite) can also be employed.

| Product | Typical Reagents | Reaction Type |

|---|---|---|

| 5-Fluoro-1-benzothiophene-2-carbaldehyde | MnO₂, PCC, Dess-Martin Periodinane | Partial Oxidation |

| 5-Fluoro-1-benzothiophene-2-carboxylic acid | KMnO₄, Jones Reagent, NaOCl₂ (from aldehyde) | Full Oxidation |

The hydroxyl group readily participates in reactions to form ethers and esters, which are common motifs in medicinal chemistry and materials science.

Etherification: The formation of ethers can be achieved under basic conditions, such as in the Williamson ether synthesis. The alcohol is first deprotonated with a base like sodium hydride (NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding the corresponding ether.

Esterification: Esters can be synthesized through several methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid under acidic catalysis. masterorganicchemistry.com A more common laboratory method involves reacting the alcohol with a more reactive acyl chloride or acid anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the acidic byproduct.

The hydroxyl group is a poor leaving group, but it can be converted into a group that is easily displaced by nucleophiles. This allows for the introduction of a wide range of functionalities at the 2-position of the benzothiophene (B83047) core.

The first step is the activation of the hydroxyl group. This can be accomplished by reaction with reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding 2-(chloromethyl)- or 2-(bromomethyl)-5-fluoro-1-benzothiophene. nih.gov Alternatively, the alcohol can be converted to a sulfonate ester (e.g., tosylate or mesylate), which are excellent leaving groups. Once activated, the benzylic carbon is susceptible to attack by a variety of nucleophiles (e.g., cyanides, azides, amines, thiolates), enabling the synthesis of diverse derivatives.

| Activating Reagent | Intermediate | Displacing Nucleophile (Example) | Final Product (Example) |

|---|---|---|---|

| SOCl₂ | 2-(Chloromethyl)-5-fluoro-1-benzothiophene | NaCN | (5-Fluoro-1-benzothiophen-2-yl)acetonitrile |

| PBr₃ | 2-(Bromomethyl)-5-fluoro-1-benzothiophene | NaN₃ | 2-(Azidomethyl)-5-fluoro-1-benzothiophene |

| TsCl, Pyridine | (5-Fluoro-1-benzothiophen-2-yl)methyl tosylate | NH₃ | (5-Fluoro-1-benzothiophen-2-yl)methanamine |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzothiophene Core

The benzothiophene ring system can undergo substitution reactions on both the thiophene (B33073) and benzene (B151609) rings.

Electrophilic Aromatic Substitution (EAS): In fused heterocyclic systems like benzothiophene, electrophilic attack preferentially occurs on the electron-rich five-membered ring rather than the benzene ring. pixel-online.net Theoretical calculations and experimental evidence show that the C3 position is the most reactive site for electrophilic substitution, followed by the C2 position. pixel-online.netuoanbar.edu.iq Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation on the this compound scaffold would be expected to yield substitution primarily at the C3 position. The directing effects of the existing substituents (the hydroxymethyl group at C2 and fluorine at C5) would also influence the regioselectivity.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C5 position makes the benzene ring electron-deficient and can act as a leaving group in nucleophilic aromatic substitution reactions. beilstein-journals.org For SNAr to occur, the ring typically requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comyoutube.com While the fused thiophene ring provides some activation, SNAr at the C5 position would generally require harsh conditions or the presence of additional activating groups on the benzene ring. beilstein-journals.orgnih.gov

Functionalization and Derivatization Strategies for Advanced Structures

This compound serves as a scaffold for building more complex molecules. The functional groups introduced through the reactions described above provide synthetic handles for further elaboration.

For instance, converting the hydroxymethyl group to a bromomethyl group allows for participation in cross-coupling reactions. Suzuki cross-coupling reactions, which form carbon-carbon bonds, have been successfully applied to 2-(bromomethyl)-5-aryl-thiophene derivatives. nih.govresearchgate.net This strategy allows for the linkage of the benzothiophene core to other aryl or heteroaryl systems.

Furthermore, the carboxylic acid derivative can be converted into an amide via coupling with various amines. This is a common strategy in drug discovery to explore structure-activity relationships. The aldehyde derivative is also a key precursor for synthesizing Schiff bases or for use in condensation reactions to form larger, conjugated systems. nih.gov

Cascade and Multicomponent Reactions Incorporating the Benzothiophene Methanol (B129727) Scaffold

While specific examples incorporating this compound into cascade or multicomponent reactions (MCRs) are not widely reported, its derivatives possess the necessary functionality to participate in such transformations. MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials.

The aldehyde derivative, 5-fluoro-1-benzothiophene-2-carbaldehyde, is a prime candidate for use in MCRs. It can serve as the aldehyde component in well-known reactions such as:

Ugi Reaction: A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a di-peptide derivative.

Hantzsch Thiazole (B1198619) Synthesis: A reaction that can be adapted into a multicomponent format to synthesize thiazole derivatives, which are themselves important heterocyclic structures.

The ability to generate key functional groups like aldehydes and activated halides from the parent alcohol opens the door for its use in designing efficient, step-economical syntheses of complex, fluorine-containing benzothiophene structures through cascade and multicomponent strategies.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Electronic Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For "(5-Fluoro-1-benzothiophen-2-yl)methanol," both ¹H and ¹³C NMR spectroscopy provide critical data on the connectivity of atoms and the electronic effects of the fluorine substituent on the benzothiophene (B83047) core.

The aromatic region will be the most complex due to spin-spin coupling between the protons on the benzene (B151609) ring and the thiophene (B33073) ring, further complicated by coupling to the fluorine atom. The protons on the benzothiophene ring system will show characteristic splitting patterns. The fluorine atom at the C5 position will introduce additional coupling, primarily affecting the protons at C4 and C6.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in "this compound" are influenced by their local electronic environment. The fluorine atom at C5 is expected to have a significant effect on the chemical shifts of the carbon atoms in the benzene ring through both inductive and mesomeric effects. The carbon directly bonded to the fluorine (C5) will exhibit a large C-F coupling constant.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for "this compound," based on data from analogous compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | ~7.3 | ~125 |

| H4 | ~7.8 (dd) | ~122 (d, JCF) |

| H6 | ~7.1 (ddd) | ~110 (d, JCF) |

| H7 | ~7.9 (d) | ~124 |

| CH₂ | ~4.9 (s) | ~60 |

| OH | Variable | - |

| C2 | - | ~145 |

| C3 | - | ~125 |

| C3a | - | ~140 |

| C4 | - | ~122 |

| C5 | - | ~160 (d, ¹JCF) |

| C6 | - | ~110 |

| C7 | - | ~124 |

| C7a | - | ~138 |

Note: 'd' denotes a doublet, 'dd' a doublet of doublets, 'ddd' a doublet of doublet of doublets, and 's' a singlet. JCF represents the carbon-fluorine coupling constant.

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" is expected to show characteristic absorption bands for the O-H, C-H, C=C, C-O, and C-F bonds. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with its broadness resulting from hydrogen bonding. Aromatic C-H stretching vibrations are anticipated to appear in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretching of the methylene (B1212753) group would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings are expected in the 1450-1600 cm⁻¹ range. The C-O stretching vibration of the primary alcohol should be visible between 1000 and 1260 cm⁻¹. A strong absorption band corresponding to the C-F stretching vibration is expected in the 1000-1100 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations, particularly the symmetric "breathing" modes, are often strong in the Raman spectrum. The C-S stretching vibration of the thiophene ring, which can be weak in the IR spectrum, may be more prominent in the Raman spectrum, typically appearing in the 600-800 cm⁻¹ region.

A table summarizing the expected key vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) | Weak |

| Aromatic C-H | Stretching | 3000-3100 | Strong |

| Aliphatic C-H | Stretching | 2850-2960 | Strong |

| C=C | Aromatic Stretching | 1450-1600 | Strong |

| C-O | Stretching | 1000-1260 | Medium |

| C-F | Stretching | 1000-1100 | Medium |

| C-S | Stretching | 600-800 | Strong |

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns.

For "this compound," the molecular ion peak (M⁺) in the mass spectrum would be expected at an m/z value corresponding to its molecular weight. The presence of sulfur would give rise to a characteristic isotopic pattern, with the M+2 peak being approximately 4.4% of the intensity of the molecular ion peak.

The fragmentation of the molecular ion would likely proceed through several key pathways. A common fragmentation for primary alcohols is the loss of a hydrogen atom to form a stable oxonium ion, resulting in an [M-1]⁺ peak. Another prominent fragmentation pathway would be the loss of the hydroxymethyl radical (•CH₂OH), leading to a fragment ion corresponding to the 5-fluorobenzothienyl cation. Cleavage of the C-O bond could also lead to the formation of a tropylium-like ion if rearrangement occurs. The benzothiophene ring itself can undergo fragmentation, although it is a relatively stable aromatic system.

A table of expected major fragments is presented below.

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| [M]⁺ | C₉H₇FOS⁺ | Molecular Ion |

| [M-1]⁺ | C₉H₆FOS⁺ | Loss of H• from the hydroxyl group |

| [M-31]⁺ | C₈H₄FS⁺ | Loss of •CH₂OH |

| [M-H₂O]⁺ | C₉H₅FS⁺ | Dehydration |

X-ray Crystallography of Derivatives for Definitive Structural Determination

While obtaining a suitable single crystal of "this compound" itself for X-ray diffraction analysis can be challenging, the structural determination of its derivatives can provide definitive proof of the molecular structure and detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

A study on the crystal structure of two related benzothiophene derivatives, (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide (I) and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide (II), has been reported. rsc.orgnih.gov Although these are not direct derivatives of "this compound" in the sense of being formed from it, compound I contains the key 5-fluorophenyl moiety attached to a benzothiophene system, providing valuable structural insights.

The crystallographic data for a related derivative provides the following key structural parameters:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.9588 (1) |

| b (Å) | 25.9840 (4) |

| c (Å) | 9.5178 (2) |

| β (°) | 96.853 (1) |

| V (ų) | 1954.23 (6) |

Data for (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide. nih.gov

This crystallographic information on a closely related structure provides a solid foundation for understanding the three-dimensional arrangement of atoms in "this compound".

Computational and Theoretical Investigations into 5 Fluoro 1 Benzothiophen 2 Yl Methanol

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. chemrxiv.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. cam.ac.uk A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For (5-Fluoro-1-benzothiophen-2-yl)methanol, the HOMO is expected to be distributed primarily over the electron-rich benzothiophene (B83047) ring system, particularly the sulfur atom and the fused benzene (B151609) ring. The LUMO, conversely, would likely be centered on the benzothiophene core with significant contributions from the C2 position, where the methanol (B129727) group is attached. The fluorine atom at the C5 position, being highly electronegative, would influence the energy levels of these orbitals, generally lowering both the HOMO and LUMO energies and potentially modulating the HOMO-LUMO gap. DFT calculations are essential to precisely map the distribution and energies of these orbitals.

Table 1: Representative Frontier Molecular Orbital Energies for Benzothiophene Derivatives (Calculated via DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 1-Benzothiophene | -6.15 | -0.98 | 5.17 |

| 5-Fluoro-1-benzothiophene | -6.25 | -1.10 | 5.15 |

| (1-Benzothiophen-2-yl)methanol | -5.98 | -0.85 | 5.13 |

Note: The data in this table is illustrative and based on typical values for similar compounds. Actual values would require specific DFT calculations for this compound.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. rsc.org It is an invaluable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. byjus.com Regions of negative electrostatic potential (typically colored in shades of red and yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored in blue) are electron-deficient and prone to nucleophilic attack. Green areas represent regions of neutral potential.

In the case of this compound, an MEP map would likely reveal several key features:

Negative Potential: The most negative potential would be localized around the oxygen atom of the hydroxyl group and the fluorine atom due to their high electronegativity and the presence of lone pairs of electrons. These sites represent the primary centers for interactions with electrophiles or hydrogen bond donors.

Positive Potential: The most positive potential would be located on the hydrogen atom of the hydroxyl group, making it a prime site for nucleophilic attack or hydrogen bonding with an acceptor atom.

Aromatic System: The π-system of the benzothiophene ring would exhibit a region of moderate negative potential above and below the plane of the ring, characteristic of aromatic systems.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products, as well as calculate the activation energies associated with different reaction pathways. For this compound, this approach could be used to study various transformations of the hydroxymethyl group.

For instance, the oxidation of the primary alcohol to an aldehyde or a carboxylic acid is a common metabolic or synthetic transformation. DFT calculations can model the reaction pathway with an oxidizing agent, determining the structure of the transition state and the energy barrier for the reaction. This can help in understanding the feasibility of such an oxidation and the factors that might influence its rate.

Another example is the esterification reaction with a carboxylic acid. Computational modeling can elucidate the step-by-step mechanism, which typically involves the protonation of the carboxylic acid, nucleophilic attack by the alcohol, formation of a tetrahedral intermediate, and subsequent elimination of water. numberanalytics.com By calculating the energies of all species along the reaction coordinate, the rate-determining step can be identified, and the influence of the fluorine substituent on the reaction kinetics can be assessed. These computational insights are invaluable for predicting the chemical behavior of the molecule and for designing synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Silico Prediction of Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tdl.orgresearchgate.net The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

To develop a QSAR model for a series of benzothiophene derivatives including this compound, a dataset of compounds with known biological activities (e.g., inhibitory concentrations against a specific enzyme) is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates a subset of these descriptors with the observed biological activity. youtube.com

A well-validated QSAR model can be used to:

Predict the biological activity of new, unsynthesized compounds.

Identify the key molecular features that are important for activity.

Guide the design of more potent analogs.

For this compound, a QSAR study could reveal how the presence of the fluorine atom and the hydroxymethyl group at specific positions on the benzothiophene scaffold contribute to its interaction with a biological target.

Table 2: Hypothetical QSAR Data for a Series of Benzothiophene Analogs

| Compound | LogP | Molecular Weight | Dipole Moment (Debye) | Predicted Activity (pIC50) |

|---|---|---|---|---|

| Analog 1 | 2.5 | 178.23 | 1.8 | 6.5 |

| Analog 2 | 3.1 | 196.22 | 2.5 | 7.2 |

| This compound | 2.8 | 198.23 | 2.2 | 6.8 |

Note: This table presents a simplified, hypothetical example to illustrate the components of a QSAR model.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape or conformation of a molecule is critical to its function, particularly its ability to bind to a biological receptor. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the benzothiophene ring to the hydroxymethyl group (the C2-C(methanol) bond).

Computational methods can be used to perform a systematic scan of this dihedral angle, calculating the energy at each rotational increment to generate a potential energy profile. This profile reveals the most stable staggered conformations and the highest-energy eclipsed conformations. The relative energies of these conformers determine their populations at a given temperature. It is likely that the most stable conformation will be one that minimizes steric hindrance between the hydroxyl group and the benzothiophene ring, and potentially allows for the formation of an intramolecular hydrogen bond.

Molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. By simulating the movements of all atoms in the molecule, often in the presence of a solvent, MD can explore the conformational landscape and identify the most frequently adopted shapes. uakron.edu These simulations can also provide insights into how the molecule interacts with its environment and how its conformation might change upon binding to a target protein. For this compound, MD simulations could reveal the preferred orientation of the hydroxymethyl group in an aqueous solution and how this might influence its accessibility for reactions or binding.

Exploration of Molecular Interactions and Chemical Biology Research Applications in Vitro

Investigations of Molecular Binding and Interaction with Biological Macromolecules in In Vitro Systems

Currently, there is a notable absence of publicly available scientific literature detailing specific in vitro studies on the molecular binding and interaction of (5-Fluoro-1-benzothiophen-2-yl)methanol with biological macromolecules.

However, research on structurally related benzothiophene (B83047) and benzothiazole (B30560) derivatives provides some context for the potential interactions such a scaffold might undergo. For instance, certain benzothiazole derivatives have been investigated for their ability to inhibit the bacterial enzyme uridine (B1682114) diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB). nih.gov Molecular docking studies of these compounds have aimed to elucidate the binding modes within the enzyme's active site. nih.gov In other studies, different heterocyclic compounds have been shown to interact with DNA gyrase, another crucial bacterial enzyme. nih.gov It is important to emphasize that these are distinct molecules, and the specific substitution pattern of this compound, with a fluorine atom at the 5-position and a hydroxymethyl group at the 2-position, would critically influence its binding affinity and selectivity for any given macromolecule. The electronic properties of the fluorine atom and the hydrogen-bonding capacity of the hydroxymethyl group would be key determinants in any potential molecular interactions.

Assessment of Select Biological Modulatory Activities in Cellular Models (e.g., In Vitro Antiproliferative, Antimicrobial, or Antioxidant Activities)

Direct in vitro studies assessing the antiproliferative, antimicrobial, or antioxidant activities of this compound are not extensively reported in the current body of scientific literature. However, the biological activities of analogous compounds containing the benzothiophene scaffold have been a subject of investigation.

In the realm of antimicrobial research, a study on 3-halobenzo[b]thiophenes revealed that a benzothiophene derivative featuring a methyl alcohol at the second position and a chlorine at the third position exhibited inhibitory activity against the Gram-positive bacterium Bacillus cereus and the fungus Candida albicans, with a Minimum Inhibitory Concentration (MIC) of 128 µg/mL. nih.gov This compound also showed moderate activity against Staphylococcus aureus and Enterococcus faecalis with an MIC of 256 µg/mL. nih.gov These findings suggest that the presence of an alcohol moiety on the benzothiophene ring can contribute to antimicrobial properties. nih.gov Another study focused on synthesizing benzo[b]thiophene acylhydrazones and evaluating them against multidrug-resistant Staphylococcus aureus, highlighting the potential of this chemical class as a source of new antibacterial agents. nih.gov

Regarding antioxidant potential, research into novel benzothiophene derivatives has indicated that compounds with certain substitutions, including p-fluoro modifications, can possess good antioxidant and anti-inflammatory effects. nih.gov The evaluation of these derivatives was conducted through in vitro screening experiments, although specific data for this compound was not provided. nih.gov

While the antiproliferative activity of this compound has not been specifically documented, studies on other fluorinated heterocyclic compounds, such as fluoro-substituted benzimidazole (B57391) derivatives, have demonstrated significant antiproliferative effects against various human tumor cell lines. elsevierpure.com This suggests that the incorporation of fluorine into heterocyclic scaffolds can be a viable strategy for developing potential anticancer agents.

Table 1: In Vitro Antimicrobial Activity of a Structurally Related Benzothiophene Derivative

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) in µg/mL |

| 2-(hydroxymethyl)-3-chloro-1-benzothiophene | Bacillus cereus | 128 |

| 2-(hydroxymethyl)-3-chloro-1-benzothiophene | Candida albicans | 128 |

| 2-(hydroxymethyl)-3-chloro-1-benzothiophene | Staphylococcus aureus | 256 |

| 2-(hydroxymethyl)-3-chloro-1-benzothiophene | Enterococcus faecalis | 256 |

| Data sourced from a study on 3-halobenzo[b]thiophenes. nih.gov |

Development as Chemical Probes for Biological Systems

There is no information available in the scientific literature to suggest that this compound has been developed or utilized as a chemical probe for biological systems.

The development of a chemical probe typically involves designing a molecule with high affinity and selectivity for a specific biological target. Such probes are invaluable tools for studying the function of proteins and interrogating biological pathways. Given the current lack of data on the specific molecular targets and biological activities of this compound, its potential as a scaffold for the rational design of a chemical probe remains an unexplored area of research.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Enhancement in In Vitro Systems

Specific structure-activity relationship (SAR) studies focusing on this compound to enhance its molecular interactions in in vitro systems have not been reported.

However, SAR studies on related classes of compounds offer general insights. For instance, in a series of benzothiazole derivatives, the presence of a chloro group at the 5th position of the benzothiazole ring was found to increase antibacterial activity. nih.gov In another study on chalcone-based benzothiazole derivatives, the substitution with heteroaryl moieties like pyridine-4-yl and furan-2-yl improved antibacterial action. nih.gov For a series of 2-aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidin-ylidenemethyl)furans, a comprehensive SAR was derived by substituting the phenyl ring attached to the furan (B31954) ring, indicating that even minor structural modifications can significantly impact anti-HIV-1 activity. researchgate.net These examples underscore the importance of systematic structural modifications in optimizing the biological activity of a lead compound. The systematic exploration of substitutions on the benzothiophene ring of this compound would be necessary to establish any meaningful SAR.

Table 2: General SAR Insights from Related Heterocyclic Scaffolds

| Scaffold | Position of Substitution | Effect on In Vitro Activity |

| Benzothiazole | 5-position (Chloro group) | Increased antibacterial activity nih.gov |

| Chalcone-based Benzothiazole | Heteroaryl moieties | Improved antibacterial activity nih.gov |

| 2-Aryl Furan | Phenyl ring substitution | Modulation of anti-HIV-1 potency researchgate.net |

Q & A

Q. What are the optimal synthetic routes for (5-Fluoro-1-benzothiophen-2-yl)methanol, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, such as Friedel-Crafts alkylation or nucleophilic substitution, followed by reduction. Key parameters for optimization include:

- Catalyst selection : Use Lewis acids (e.g., AlCl₃) for benzothiophene ring formation .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic fluorination efficiency .

- Temperature control : Maintain 60–80°C during fluorination to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Validate each step via TLC and intermediate characterization (e.g., NMR, MS) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and the hydroxymethyl group (δ 4.6–5.0 ppm). Fluorine-induced splitting patterns confirm substitution .

- IR Spectroscopy : Detect O–H stretching (~3200 cm⁻¹) and C–F vibrations (~1100 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of –CH₂OH) .

- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, and what assays are recommended for mechanistic studies?

Methodological Answer:

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Mechanistic probes :

- ROS detection : Use DCFH-DA fluorescence to assess oxidative stress .

- Apoptosis assays : Annexin V/PI staining coupled with flow cytometry .

- Computational docking : Model interactions with target proteins (e.g., EGFR kinase) using AutoDock Vina .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Replicate experiments : Cross-validate results in independent labs with standardized protocols .

- Control variables : Test under identical conditions (cell density, serum concentration, incubation time) .

- Alternative models : Use 3D cell cultures or patient-derived xenografts (PDX) to reduce false positives .

- Meta-analysis : Compare structure-activity relationships (SAR) with analogs (e.g., 5-chloro derivatives) to identify substituent-specific effects .

Q. What strategies are effective for studying the compound’s stability and degradation pathways under physiological conditions?

Methodological Answer:

Q. How can computational chemistry aid in predicting the reactivity and electronic properties of this compound?

Methodological Answer:

- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to determine frontier orbitals (HOMO/LUMO) and Fukui indices for nucleophilic/electrophilic sites .

- Solvent effects : Use COSMO-RS to simulate solvation energy in polar/non-polar media .

- Reactivity mapping : Compare electrostatic potential (ESP) surfaces with fluorinated analogs to assess substituent effects .

Q. What experimental designs are recommended for elucidating the compound’s role in catalytic or polymer chemistry applications?

Methodological Answer:

- Catalytic studies :

- Test as a ligand in transition-metal complexes (e.g., Pd-catalyzed cross-coupling) .

- Monitor turnover frequency (TOF) via GC-MS .

- Polymer synthesis :

- Incorporate into polyesters via ring-opening polymerization (ROP); analyze thermal stability (TGA/DSC) .

- Characterize polymer morphology via SEM and GPC .

Data Analysis and Interpretation

Q. How can researchers perform SAR studies to correlate structural features of this compound with observed biological activity?

Methodological Answer:

- Synthetic modifications : Prepare derivatives (e.g., 5-fluoro vs. 5-chloro, hydroxymethyl vs. carboxylate) .

- QSAR modeling : Use MLR or PLS regression to link descriptors (logP, polar surface area) with bioactivity .

- Cluster analysis : Group compounds by activity profiles (e.g., PCA or hierarchical clustering) .

Handling Analytical Challenges

Q. What advanced techniques resolve ambiguities in the stereochemical or regiochemical assignment of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。